((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid
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Description
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid is a useful research compound. Its molecular formula is C12H21NO7 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bis-Boc-Amino-Oxyacetic Acid, also known as Bis-Boc-Aoa, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are therefore the amino groups present in peptides .
Mode of Action
The compound interacts with its targets by introducing a hydroxylamine functionality to the N-terminal or side-chain amino groups . This is achieved through a process known as oxime formation, which occurs in aqueous solution at pH 3.5 . The compound can be ligated to aldehyde-containing peptides via this process .
Biochemical Pathways
The introduction of hydroxylamine functionality to amino groups can lead to changes in the properties or reaction activity of the compound . This process affects the biochemical pathways involving the modified peptides.
Result of Action
The result of the action of Bis-Boc-Amino-Oxyacetic Acid is the formation of hydroxylamine-labeled peptides . These peptides can then be ligated to aldehyde-containing peptides via oxime formation . This process can change the properties or reaction activity of the compound .
Action Environment
The action of Bis-Boc-Amino-Oxyacetic Acid is influenced by environmental factors such as pH. The process of oxime formation, for instance, occurs in aqueous solution at pH 3.5
Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKWBDTOCTFOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373172 |
Source
|
Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293302-31-5 |
Source
|
Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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